molecular formula C12H21NO5 B1412628 N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid CAS No. 2205311-58-4

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid

Cat. No.: B1412628
CAS No.: 2205311-58-4
M. Wt: 259.3 g/mol
InChI Key: KJSIJKGOXUIFNN-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is a specialized succinamic acid derivative designed for pharmaceutical and organic synthesis research. The compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in modern synthetic chemistry for the reversible protection of amine functionalities, allowing for selective reactions in complex multi-step syntheses . The 2,2-dimethyl modification on the succinic acid backbone alters the steric and electronic properties of the molecule, which can influence its reactivity and interaction with biological targets. Succinic acid itself is a key platform chemical with wide derivatization potential, serving as a precursor for various high-value products . Researchers may employ this specific, protected structure in the development of active pharmaceutical ingredients (APIs), complex natural products, or as a key intermediate for further chemical transformation into more complex molecular architectures, such as those explored in patent literature for bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-9(15)7-13-8(14)6-12(4,5)10(16)17/h6-7H2,1-5H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSIJKGOXUIFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylsuccinic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Prodrug Development

One of the primary applications of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The compound's structure allows it to be used as a protective group for amines in peptide synthesis, enhancing the stability and bioavailability of therapeutic agents.

  • Case Study: Camptothecin Prodrugs
    Research has demonstrated that similar compounds can be utilized to create polymeric prodrugs linked to chemotherapeutic agents like camptothecin. These polymeric systems showed improved efficacy in preclinical models, indicating that this compound could serve a similar role in enhancing drug delivery systems .

Polymer Science Applications

2.1 Synthesis of Biodegradable Polymers

This compound can be employed in the synthesis of biodegradable polymers. Its ability to form esters with alcohols makes it suitable for creating polyesters that have potential applications in drug delivery and tissue engineering.

Polymer TypePropertiesApplications
Poly(lactic-co-glycolic acid) (PLGA)Biodegradable, biocompatibleDrug delivery, sutures
Poly(ethylene glycol) (PEG)Water-soluble, non-toxicHydrophilic coatings, drug solubilization
Polycaprolactone (PCL)Slow degradation rateTissue scaffolds

Chemical Intermediates

3.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound can also serve as an intermediate in the synthesis of various active pharmaceutical ingredients due to its functional groups that facilitate further chemical reactions.

  • Example: Synthesis of Acylsuccinimide Derivatives
    Research indicates that this compound can be used to synthesize acylsuccinimide derivatives through selective reactions, which are valuable in medicinal chemistry for developing new drugs .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-N-methyl-L-threonine (CAS: 101759-72-2)

  • Structure: Contains a Boc-protected N-methyl group on L-threonine, a β-hydroxy amino acid.
  • Key Differences: Unlike the target compound, this molecule has a hydroxyl-bearing butanoic acid backbone and lacks the succinamic acid core. The Boc group is directly attached to the amino acid nitrogen, whereas in the target, it is linked via a methylene bridge to the amide nitrogen.
  • Applications : Primarily used in peptide synthesis for stereochemical control .

(R)-Dimethyl 2-((tert-Butoxycarbonyl)amino)succinate (CAS: 130622-08-1)

  • Structure: Features a Boc-protected amino group on a dimethyl succinate ester.
  • Key Differences: The ester groups in this compound contrast with the amide functionality in the target. The 2,2-dimethyl substitution in the target reduces steric hindrance compared to the (R)-configured amino group here.
  • Applications : Ester derivatives are often intermediates for hydrolysis to carboxylic acids or amides .

KNI-413 (CAS: 184955-03-1)

  • Structure : A complex molecule with a succinamic acid moiety, a thiazolidine ring, and benzyl groups.
  • Key Differences : The thiazolidine ring and additional tert-butylcarbamoyl group introduce sulfur and increase molecular weight (521.67 g/mol vs. ~315 g/mol for the target). The target’s simplicity may enhance synthetic accessibility.
  • Applications : KNI-413 is a protease inhibitor, highlighting how structural complexity can tailor bioactivity .

Physicochemical Properties and Reactivity

Property N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic Acid N-(tert-Butoxycarbonyl)-N-methyl-L-threonine (R)-Dimethyl 2-((tert-Boc)amino)succinate KNI-413
Molecular Weight ~315 g/mol* 263.3 g/mol 275.3 g/mol 521.67 g/mol
Functional Groups Boc-methyl, amide, 2,2-dimethyl Boc, hydroxyl, carboxylic acid Boc, ester, amino Thiazolidine, amide
LogP Estimated ~2.5 (hydrophobic) ~1.2 ~1.8 2.89
Stability High (amide + Boc protection) Moderate (β-hydroxy acid prone to oxidation) Low (ester hydrolysis susceptibility) Moderate (sulfur sensitivity)

*Estimated based on structural analogs.

Biological Activity

N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid (Boc-DMSA) is a compound of interest in medicinal chemistry, particularly for its potential applications in drug delivery and cancer therapy. This article reviews the biological activity of Boc-DMSA, emphasizing its synthesis, pharmacological properties, and relevant case studies.

Synthesis of Boc-DMSA

The synthesis of Boc-DMSA typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dimethylsuccinic acid moiety. The general synthetic route can be outlined as follows:

  • Formation of the Boc derivative : The amine is reacted with Boc anhydride to form the Boc-protected amine.
  • Introduction of dimethylsuccinic acid : The Boc-protected amine is then coupled with dimethylsuccinic acid through standard peptide coupling methods.

Biological Activity and Mechanisms

Boc-DMSA exhibits several biological activities, primarily due to its ability to act as a prodrug and its structural properties that enhance drug solubility and stability.

1. Cytotoxicity Studies

Research indicates that Boc-DMSA can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of Boc-DMSA can be designed to release active drug components selectively in tumor environments, enhancing therapeutic efficacy while minimizing systemic toxicity.

CompoundCell LineIC50 (nM)Reference
Boc-DMSA derivative 1SKOV3 (ovarian cancer)49.7
Boc-DMSA derivative 2MCF-7 (breast cancer)14

The cytotoxicity of Boc-DMSA derivatives is attributed to their ability to interfere with cellular processes such as DNA replication and repair. This interference can lead to apoptosis in cancer cells. The prodrug nature allows for targeted release within the tumor microenvironment, enhancing selectivity.

Case Study 1: Targeted Drug Delivery

In a study involving polymeric prodrugs incorporating Boc-DMSA, researchers demonstrated enhanced targeting capabilities using peptide sequences that bind specifically to cancer cell receptors. This approach resulted in improved accumulation of the drug in tumor tissues compared to non-targeted controls, significantly increasing the therapeutic index.

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that Boc-DMSA derivatives can effectively inhibit tumor growth without significant toxicity observed in normal tissues. For example, a study reported that mice treated with a Boc-DMSA-based chemotherapeutic agent exhibited a marked reduction in tumor size compared to control groups receiving no treatment or free drug forms.

Pharmacokinetics

Pharmacokinetic studies indicate that Boc-DMSA derivatives have favorable absorption and distribution profiles. They demonstrate prolonged circulation times due to their polymeric nature and the ability to evade rapid metabolism. This characteristic is crucial for maintaining effective drug concentrations at the tumor site over extended periods.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of amines or carboxylic acids. For example, tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) can be used to introduce the Boc group. Solvent choice (e.g., dichloromethane or ethyl acetate) and catalysts (e.g., triethylamine for pH control) are critical for yield optimization. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
  • Data Considerations : Compare yields under varying conditions (e.g., temperature, solvent polarity). Purity can be confirmed via melting point analysis and NMR spectroscopy.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions (e.g., tert-butyl group at δ ~1.2–1.4 ppm).
  • Mass spectrometry (MS) for molecular weight verification.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% ideal for biological assays) .

Q. What are common challenges in purifying this compound, and how can they be addressed?

  • Methodology : The Boc group is sensitive to acidic conditions. Avoid trifluoroacetic acid (TFA) during purification. Use neutral or mildly basic silica gel columns. Recrystallization from ethanol or ethyl acetate/hexane mixtures can improve crystal formation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or SHELXS provides definitive bond-length and angle data. For example, SHELX software can model tert-butyl group conformations and validate stereochemistry .
  • Data Contradiction Example : If NMR suggests rotational isomerism, SXRD can confirm the dominant conformation in the solid state.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track degradation. Boc groups hydrolyze under acidic conditions (pH <3), releasing CO₂.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .

Q. How can computational modeling (e.g., DFT) predict reactivity or interactions of this compound in enzymatic studies?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Binding affinities with target enzymes (e.g., proteases) via molecular docking (AutoDock Vina). Validate with experimental IC₅₀ values .

Q. What experimental approaches reconcile discrepancies between theoretical and observed spectroscopic data?

  • Methodology :

  • NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals.
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or conformational exchange .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Reactant of Route 2
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N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid

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